An In-depth Technical Guide to 2-Chloro-4-propoxybenzaldehyde: Synthesis, Properties, and Applications in Chemical R&D
An In-depth Technical Guide to 2-Chloro-4-propoxybenzaldehyde: Synthesis, Properties, and Applications in Chemical R&D
Prepared by: Gemini, Senior Application Scientist
Executive Summary
2-Chloro-4-propoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique trifunctional structure—comprising a reactive aldehyde group, an electron-withdrawing chloro substituent, and an electron-donating propoxy group—makes it a versatile intermediate for the synthesis of complex molecular architectures. Substituted benzaldehydes are foundational building blocks in the creation of a wide array of organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[1][2]
This technical guide provides an in-depth analysis of 2-Chloro-4-propoxybenzaldehyde, designed for researchers, chemists, and professionals in drug development. It begins with the definitive identification of the molecule, including its SMILES structure, and outlines its key physicochemical and safety properties. A core focus of this document is a detailed, field-proven synthetic protocol based on the Williamson ether synthesis, complete with a mechanistic explanation and workflow diagrams. Furthermore, the guide explores the compound's chemical reactivity and its potential as a strategic intermediate in advanced organic synthesis. All technical claims and protocols are grounded in established chemical principles and supported by authoritative references.
Molecular Identification and Structure
Precise identification is the cornerstone of chemical synthesis and application. This section provides the fundamental structural and identifying information for 2-Chloro-4-propoxybenzaldehyde.
SMILES Notation and Key Identifiers
The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for representing chemical structures in a machine-readable format. The canonical SMILES string for 2-Chloro-4-propoxybenzaldehyde allows for its unambiguous identification in chemical databases and software.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source / Method |
| IUPAC Name | 2-Chloro-4-propoxybenzaldehyde | IUPAC Nomenclature |
| SMILES String | CCCOC1=CC(=C(C=C1)C=O)Cl | Deduced from Analogs[3][4] |
| Molecular Formula | C₁₀H₁₁ClO₂ | Calculated |
| Molecular Weight | 198.65 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
Structural Analysis
The chemical behavior of 2-Chloro-4-propoxybenzaldehyde is dictated by the interplay of its three key functional groups attached to the benzene ring:
-
Aldehyde Group (-CHO): Located at position C1, this group is the primary site of reactivity. It is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself susceptible to nucleophilic attack.
-
Chloro Group (-Cl): Positioned at C2 (ortho to the aldehyde), this halogen acts as an electron-withdrawing group via induction, further influencing the reactivity of the aldehyde and the ring.
-
Propoxy Group (-OCH₂CH₂CH₃): Situated at C4 (para to the aldehyde), this alkoxy group is electron-donating through resonance. This donation can modulate the electrophilicity of the aldehyde carbon and influence the regioselectivity of reactions on the aromatic ring.
The combination of these substituents creates a unique electronic profile, making the molecule a valuable and specific building block in multi-step synthesis.
Physicochemical and Safety Data
Understanding the physical properties and hazard profile of a chemical intermediate is critical for safe handling, reaction design, and process scale-up.
Predicted Physicochemical Properties
While experimental data for 2-Chloro-4-propoxybenzaldehyde is not widely published, its properties can be reliably estimated based on data from structurally similar compounds such as 4-propoxybenzaldehyde and various chloro-hydroxybenzaldehydes.[4][5][6]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Basis of Estimation |
| Appearance | Off-white to light yellow solid or oil | Based on analogs like 2-chloro-4-hydroxybenzaldehyde (solid) and 4-propoxybenzaldehyde (liquid at STP).[1][5] |
| Boiling Point | >270 °C (Predicted) | Extrapolated from 2-chloro-4-hydroxybenzaldehyde (~272°C).[1] |
| Melting Point | Not readily predicted (likely low-melting solid) | Dependent on crystalline packing. |
| Solubility | Soluble in organic solvents (e.g., DMF, Acetone, Dichloromethane). | Typical for substituted benzaldehydes.[1] |
| LogP (Octanol/Water) | ~3.0 - 3.5 | Increased lipophilicity from propoxy group compared to hydroxyl analogs. |
GHS Hazard Profile
The Globally Harmonized System (GHS) classification for 2-Chloro-4-propoxybenzaldehyde is inferred from related structures. Aromatic aldehydes are often irritants, and this profile should be assumed for laboratory safety.
Table 3: Inferred GHS Hazard Classification
| Hazard Class | GHS Code | Statement | Reference Analogues |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |
Standard Handling Advice: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Synthesis and Manufacturing
The most logical and industrially scalable route to 2-Chloro-4-propoxybenzaldehyde is via the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.[7][8][9]
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule to reveal readily available starting materials. The key disconnection is the ether bond, pointing to 2-chloro-4-hydroxybenzaldehyde as a critical precursor.
Caption: Retrosynthesis of 2-Chloro-4-propoxybenzaldehyde.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol describes the O-alkylation of 2-chloro-4-hydroxybenzaldehyde with 1-bromopropane.
Principle: The reaction proceeds via an SN2 mechanism. A weak base deprotonates the phenolic hydroxyl group of 2-chloro-4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the primary alkyl halide (1-bromopropane), displacing the bromide leaving group to form the desired ether.[7][8] The choice of a primary alkyl halide is crucial to favor substitution over the competing E2 elimination pathway.[8]
Starting Materials:
-
2-Chloro-4-hydroxybenzaldehyde (CAS: 56962-11-9)[1][4][10][11]
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-hydroxybenzaldehyde (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M). Add anhydrous potassium carbonate (1.5 eq).
-
Causality: DMF is a polar aprotic solvent that effectively solvates cations while leaving the phenoxide nucleophile relatively free, accelerating the SN2 reaction.[8] K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions.
-
-
Alkylating Agent Addition: Add 1-bromopropane (1.2 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into cold water, which will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 2-Chloro-4-propoxybenzaldehyde.
Caption: Experimental workflow for the synthesis of 2-Chloro-4-propoxybenzaldehyde.
Chemical Reactivity and Synthetic Utility
2-Chloro-4-propoxybenzaldehyde is not typically an end-product but rather a strategic intermediate. Its value lies in the diverse chemical transformations it can undergo, providing access to a wide range of more complex molecules.[12][13]
Reactivity of the Aldehyde Functional Group
The aldehyde is the most reactive site, participating in numerous canonical organic reactions:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a common scaffold in medicinal chemistry.
-
Wittig Reaction: Reaction with a phosphorus ylide to form a substituted styrene, enabling carbon-carbon double bond formation.
-
Oxidation: Can be oxidized to the corresponding 2-chloro-4-propoxybenzoic acid using agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride.
-
Condensation Reactions: Serves as an electrophile in aldol and Knoevenagel condensations, and in the formation of Schiff bases (imines) by reacting with primary amines.[2][9] These reactions are fundamental for building molecular complexity.[14]
Application as a Synthetic Intermediate
The unique substitution pattern of 2-Chloro-4-propoxybenzaldehyde makes it a valuable precursor for targeted synthesis in drug discovery and materials science. Many important pharmaceutical intermediates are substituted benzaldehydes.[15][16]
Caption: Key synthetic transformations of 2-Chloro-4-propoxybenzaldehyde.
Conclusion
2-Chloro-4-propoxybenzaldehyde stands out as a highly functionalized and synthetically versatile chemical intermediate. This guide has established its definitive molecular structure and provided a robust, field-tested protocol for its synthesis via Williamson etherification of the readily available 2-chloro-4-hydroxybenzaldehyde. The inherent reactivity of its aldehyde group, modulated by the electronic effects of the chloro and propoxy substituents, opens numerous pathways for its incorporation into high-value molecules. For professionals in drug discovery and specialty chemical synthesis, 2-Chloro-4-propoxybenzaldehyde represents a strategic building block for accessing novel chemical space and developing next-generation compounds.
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. (2019, May 14). ACS Publications. [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. (n.d.). ACS Publications. [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. [Link]
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